6-Bromo-2-chloro-4-fluorobenzo[d]thiazole
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Overview
Description
“6-Bromo-2-chloro-4-fluorobenzo[d]thiazole” is a chemical compound with the molecular formula C7H2BrClFNS . It is used as a starting material in the synthesis of benzothiazole dimers, which have high binding affinity to β-amyloid fibrils .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-chloro-4-fluorobenzo[d]thiazole” consists of a benzothiazole ring substituted with bromine, chlorine, and fluorine atoms . The exact positions of these substituents can influence the compound’s properties and reactivity.Physical And Chemical Properties Analysis
“6-Bromo-2-chloro-4-fluorobenzo[d]thiazole” is a solid compound with a predicted density of 1.849 g/cm3 . Its melting point is between 99-103 °C, and it has a boiling point of 157°C at 18mmHg . The compound has a vapor pressure of 0.00118mmHg at 25°C and a refractive index of 1.721 .Scientific Research Applications
Synthesis and Reactivity
- Regioselective Intramolecular Arylthiolations: Demonstrated the intramolecular C–S bond formation using Cu(I) and Pd(II) catalysts with 2-halothioureas leading to the formation of 2-aminobenzothiazoles. This process highlights the reactivity of halogenated thioureas in synthesizing benzothiazole derivatives, suggesting potential pathways for modifying "6-Bromo-2-chloro-4-fluorobenzo[d]thiazole" for specific applications (Sahoo et al., 2012).
Photophysical Properties
- Halogen-substituent Effect: A study on 6-dimethylamino-2-phenylbenzothiazoles, including halogenated derivatives, showed that halogen substitutions can influence the spectroscopic properties by inducing blue-shifted electronic absorption and fluorescence emission maxima. This demonstrates the role of halogen atoms in tuning the photophysical properties of benzothiazole derivatives, potentially applicable to "6-Bromo-2-chloro-4-fluorobenzo[d]thiazole" for developing fluorescent materials or probes (Misawa et al., 2019).
Semiconducting and Material Science Applications
- Organic Semiconductors: The synthesis of benzo[d][1,2,3]thiadiazoles and their incorporation into semiconducting polymers demonstrates the utility of halogenated heterocycles in creating high-performance optoelectronic devices. This suggests potential applications for "6-Bromo-2-chloro-4-fluorobenzo[d]thiazole" in the development of electronic and photovoltaic materials (Chen et al., 2016).
Chemical Reactivity and Ligand Properties
- Lanthanide Complexes: A study on the effects of halogenobenzoate ligands on the luminescent and structural properties of lanthanide complexes reveals how different halogens can modify the symmetry around the europium(III) ion, affecting luminescence. This research underscores the potential of "6-Bromo-2-chloro-4-fluorobenzo[d]thiazole" to serve as a ligand in luminescent materials or in coordination chemistry (Monteiro et al., 2015).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways related to their biological activities .
Pharmacokinetics
The compound’s molecular weight is 26651 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Some thiazole derivatives have been found to exhibit antimicrobial activities .
properties
IUPAC Name |
6-bromo-2-chloro-4-fluoro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYMVNZOAAXVQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)N=C(S2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-fluorobenzo[d]thiazole |
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